Guanylurea phosphate

Overview

Description

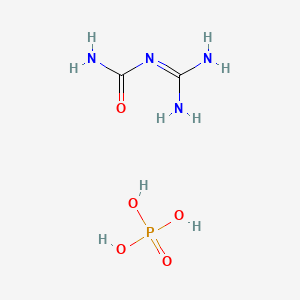

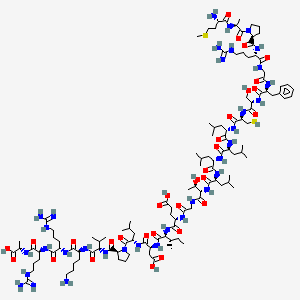

Guanylurea phosphate is an organic compound that consists of a guanylurea cation and a phosphate anion . The guanylurea cation is derived from guanidine, a molecule with a central carbon atom bonded to three nitrogen atoms, two of which are further bonded to additional hydrogen atoms . It is available as a white to off-white powder or crystals .

Synthesis Analysis

A novel material, guanylurea(1+) hydrogen phosphite, was prepared, which belongs to the group of inorganic salts of polarizable organic molecules . Its potential for optical applications is based on the simplicity of synthesis, good ability to crystallize, transparency, and thermal stability .Molecular Structure Analysis

Quantum chemical studies were performed on the medicinally important GU based drugs to identify their stable tautomeric state and to understand the pharmacophoric features of these drugs . Electronic structure studies suggested that GU-1 is the most stable and preferred isomer among the various ketone and enol isomers of the model GU .Chemical Reactions Analysis

The potential for optical applications of guanylurea(1+) hydrogen phosphite is based on the simplicity of synthesis, good ability to crystallize, transparency, and thermal stability . It is also noted that the specimen treated with GUP displayed the sediment of flame-retardant in the parenchyma and vessel cell .Physical And Chemical Properties Analysis

Guanylurea phosphate is available as a white to off-white powder or crystals . The temperature dependence of equilibrium GUHP concentration in water was obtained . The change in the density of aqueous GUHP solutions with a change in their concentration was investigated .Scientific Research Applications

Fire Retardancy Applications

Guanylurea phosphate (GUP) has been incorporated into various materials to enhance fire retardancy. For instance, an aqueous melamine-urea-formaldehyde (MUF) resin with GUP was synthesized to create a fire-retardant, translucent, and intumescent varnish. This varnish significantly facilitated charcoal formation, suppressed and delayed mass loss, smoke production, and heat release when applied to plywood. A concentration of 12% GUP in the varnish yielded an optimal balance of translucency and fire retardancy (Xiao et al., 2018).

Material Synthesis and Structure

GUP has also been used in the synthesis and structure analysis of materials. In a study, guanylurea zinc phosphate was synthesized, revealing an unusual zincophosphate layer topology and NH⋯O template-to-template hydrogen bonds, which help stabilize the structure (Harrison et al., 2002).

Environmental Fate and Effects

GUP, as a metabolite of the antidiabetic drug metformin, has been studied for its environmental fate and effects. For instance, it was found that GUP does not significantly affect the health or development of brown trout, even at high concentrations, suggesting it might not pose significant environmental risks under field conditions (Jacob et al., 2019).

Energetic Material Applications

In the field of energetic materials, GUP, particularly in the form of N-guanylurea-dinitramide (GUDN), has received attention for its high energy and low sensitivity properties. Studies on GUDN include its synthesis, thermal decomposition, and application in propellants and insensitive explosives. These studies underscore GUDN's potential as a stable and thermally stable energetic material (Jiang et al., 2021).

Bamboo Filament Enhancement

GUP was utilized to treat decorative bamboo filament, enhancing its fire resistance. The treatment reduced heat and smoke release significantly and also increased resistance to mildew, making it a viable option for indoor wall and ceiling decorations (Hui et al., 2018).

Mechanism of Action

Target of Action

Guanylurea, the main component of Guanylurea phosphate, is a derivative of the antidiabetic drug metformin . It has been found to act on peripheral alpha-2 adrenoceptors . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

It is known that guanylurea, the main transformation product of metformin, interacts with its targets (alpha-2 adrenoceptors) and causes changes in the body . The interaction of guanylurea with these receptors could potentially lead to various physiological effects .

Biochemical Pathways

Guanylurea is a known metabolite of metformin . The metabolism of metformin to guanylurea involves several biochemical pathways. It has been reported that certain microbes, such as Aminobacter sp. and Pseudomonas putida, can carry potential enzymatic pathways to degrade guanylurea . The identified metabolic pathway is as follows: guanylurea to guanidine to carboxyguanidine to allophanate to ammonia and carbon dioxide .

Pharmacokinetics

The pharmacokinetics of guanylurea, the main component of Guanylurea phosphate, is closely related to its parent compound, metformin . Understanding the metabolism of metformin, including its conversion to guanylurea, is important for comprehending its action in the body, its elimination, and any potential metabolite-related effects .

Result of Action

It has been observed that guanylurea phosphate can effectively reduce heat and smoke release when used as a flame retardant . This suggests that Guanylurea phosphate may have potential applications in materials science.

Action Environment

The action of Guanylurea phosphate can be influenced by environmental factors. For instance, guanylurea, the main transformation product of metformin, often accumulates and is poorly biodegraded in wastewater treatment plants . This suggests that the action, efficacy, and stability of Guanylurea phosphate could be influenced by the presence of certain microbes and environmental conditions .

Safety and Hazards

Future Directions

Guanylurea(1+) hydrogen phosphite is a novel promising phase-matchable material for second harmonic generation . Its real potential for optical applications is based on the simplicity of synthesis, good ability to crystallize, transparency, and thermal stability . It is also noted that hydrophobic polymer matrix encapsulation can effectively enhance the water leaching resistance of the nitrogen phosphate salt .

properties

IUPAC Name |

diaminomethylideneurea;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O.H3O4P/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHURYQINAXWNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

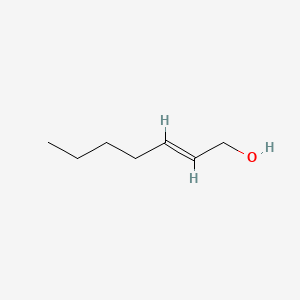

C(=NC(=O)N)(N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9N4O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5420-79-1, 36897-89-9, 84946-06-5 | |

| Record name | Urea, (aminoiminomethyl)-, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5420-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (aminoiminomethyl)-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36897-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (aminoiminomethyl)-, phosphate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84946-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

200.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanylurea phosphate | |

CAS RN |

17675-60-4, 36897-89-9, 5420-79-1 | |

| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17675-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC267685 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC7762 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amidinourea phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYANDIAMIDINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GJF8D34Z9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is guanylurea phosphate (GUP) primarily used for in the provided research papers?

A1: The research papers primarily focus on guanylurea phosphate (GUP) as a fire retardant for various materials, including wood, bamboo, and insulation paper. [, , , , , , , , , , , , , , ]

Q2: How does GUP contribute to fire retardancy in materials like wood and bamboo?

A2: GUP exhibits its fire-retardant properties through several mechanisms:

- Catalytic Charring: GUP promotes the formation of a char layer on the material's surface when exposed to heat. This char layer acts as a protective barrier, insulating the underlying material from further combustion. [, , ]

- Intumescence: In some formulations, GUP is part of an intumescent system. When heated, this system swells and forms a thick, insulating foam that helps to shield the material from heat and oxygen. []

Q3: Are there any synergistic effects observed when GUP is combined with other fire retardants?

A3: Yes, studies demonstrate a strong synergistic effect when GUP is combined with boric acid. This combination leads to enhanced fire retardancy compared to either compound used alone. Researchers attribute this synergy to the combined catalytic charring effect and potential interactions between their decomposition products. [, ]

Q4: What is the impact of GUP particle size on its fire retardant efficacy?

A4: Research indicates that GUP in microsphere form, with a smaller particle size than its crystal form, demonstrates a greater ability to inhibit heat and smoke release during combustion. This enhanced performance is attributed to better distribution and interaction within the material. []

Q5: Does GUP treatment affect the physical and mechanical properties of materials like particleboard?

A5: Treatment with GUP can influence the physical and mechanical properties of materials like particleboard, though the extent varies depending on the formulation and concentration used.

- Positive Effects: Some studies report that GUP treatment can improve specific properties, such as internal bond strength. [, ]

Q6: How does the formulation of GUP-based fire retardants affect their hygroscopicity?

A6: Hygroscopicity, the ability to attract and hold water molecules, varies among GUP-containing fire retardants depending on their formulation:

- Individual Components: GUP itself exhibits moderate hygroscopicity compared to other fire-retardant chemicals like diammonium phosphate (DAP) or urea. []

- Formulated Mixtures: A newly formulated GUP-based fire retardant, FRW, demonstrates significantly reduced hygroscopicity, suggesting that the specific formulation can impact this property. []

Q7: What analytical techniques are commonly employed to study the fire-retardant mechanisms of GUP?

A7: Researchers utilize various analytical techniques to investigate the fire-retardant mechanisms of GUP and its formulations:

- Cone Calorimetry: This method measures heat release rate, total heat release, smoke production, and other fire-related parameters, providing insights into the material's burning behavior. [, ]

- Thermogravimetric Analysis (TGA): TGA analyzes the weight loss of a material as a function of temperature, revealing information about decomposition stages and char formation. [, , ]

- Differential Scanning Calorimetry (DSC): DSC measures heat flow into or out of a sample, providing information on phase transitions and chemical reactions occurring during heating. []

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR analyzes the infrared spectrum of a material, identifying functional groups and providing insights into chemical changes occurring during combustion. [, ]

- Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the material's surface, revealing morphological changes and the distribution of fire retardants within the material. [, ]

- Energy-dispersive X-ray spectroscopy (EDXA): Often used in conjunction with SEM, EDXA analyzes the elemental composition of the material, confirming the presence and distribution of specific elements from the fire retardant. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[2-Bis(3,5-dimethylphenyl)phosphanylphenyl]phenyl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3028790.png)

![2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione](/img/structure/B3028797.png)

![3,3'-Di-tert-pentyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B3028807.png)